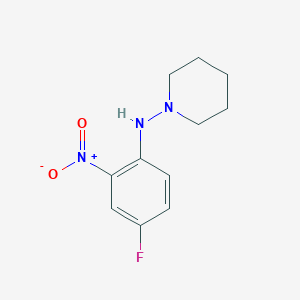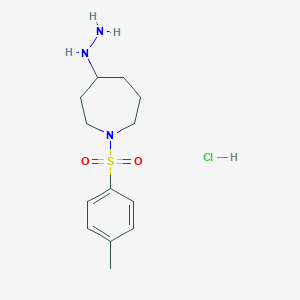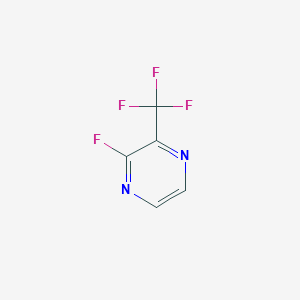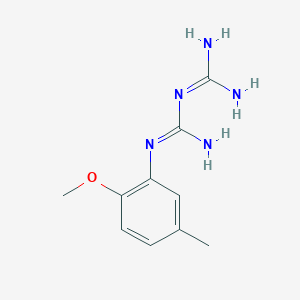
1-Chloro-3-fluoro-2-(trichloromethoxy)benzene
Overview
Description
1-Chloro-3-fluoro-2-(trichloromethoxy)benzene is a synthetic organic compound belonging to the family of organic halides. It is known for its application in the field of pesticide production as an active ingredient. The compound’s molecular formula is C7H3Cl4FO, and it has a molecular weight of 263.9 g/mol.
Preparation Methods
The synthesis of 1-Chloro-3-fluoro-2-(trichloromethoxy)benzene involves several steps. One common method includes the reaction of 2-chloro-3-fluoroaniline with trichloromethyl chloroformate in the presence of a base. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Chloro-3-fluoro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The trichloromethoxy group can be hydrolyzed to form corresponding alcohols and acids.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-fluoro-2-(trichloromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is widely used in the production of pesticides, particularly for controlling aphids, whiteflies, and thrips.
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets. In the case of its use as a pesticide, it disrupts the normal functioning of the nervous system of pests, leading to their death. The compound’s molecular structure allows it to bind to and inhibit essential enzymes and receptors in the target organisms.
Comparison with Similar Compounds
1-Chloro-3-fluoro-2-(trichloromethoxy)benzene can be compared with other similar compounds such as:
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: This compound has a similar structure but with a trifluoroethyl group instead of a trichloromethoxy group.
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Another related compound with a trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trichloromethoxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-chloro-3-fluoro-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4FO/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNGPFKKFPCVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(Cl)(Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


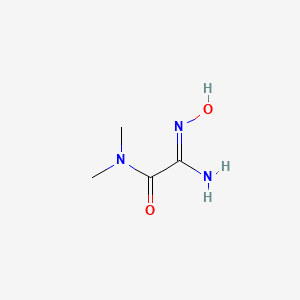
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1402092.png)
![tert-butyl 3-({[(1E)-(dimethylamino)methylene]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B1402095.png)
![4-Chloro-3-[(3-chloropropanoyl)amino]benzoic acid](/img/structure/B1402098.png)
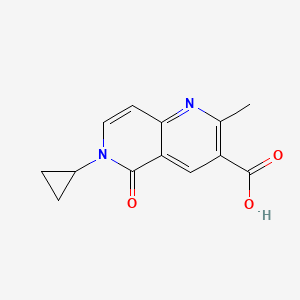
![Ethyl 2-[(4-aminophenyl)thio]isonicotinate](/img/structure/B1402103.png)

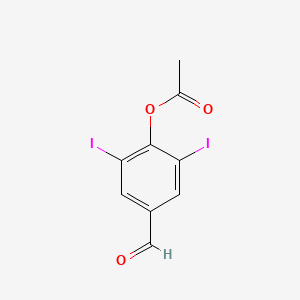
![3-[Chloro(difluoro)methoxy]benzonitrile](/img/structure/B1402107.png)
![N-[(1E)-(dimethylamino)methylene]-2-furamide](/img/structure/B1402108.png)
